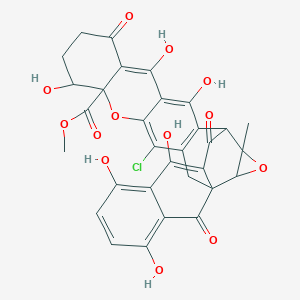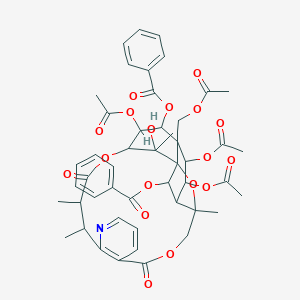
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate (ECGP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECGP belongs to the family of guanidino compounds, which are known to play essential roles in various physiological processes, including energy metabolism, protein synthesis, and neurotransmitter regulation.
Mecanismo De Acción
The mechanism of action of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate is not fully understood. However, it is believed to act by regulating the activity of enzymes involved in energy metabolism, such as creatine kinase and adenylate kinase. 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate may also act as an antioxidant and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to have various biochemical and physiological effects. It has been found to improve glucose metabolism, increase insulin sensitivity, and reduce oxidative stress in animal models of diabetes. In cancer, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has some limitations, including its low solubility in water and limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. Additionally, further studies are needed to evaluate the safety and efficacy of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate in human clinical trials.
Conclusion:
In conclusion, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate is a promising chemical compound with potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. Its synthesis method is relatively simple, and its effects can be easily measured using various biochemical and physiological assays. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate involves the reaction of 4-mercaptobutyric acid with ethyl chloroformate to form 4-ethoxycarbonylthio-butanoic acid. This intermediate is then reacted with guanidine hydrochloride to form 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. The final product is obtained by treating 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate with phosphorus oxychloride, which converts it into the phosphate salt form.
Aplicaciones Científicas De Investigación
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. In diabetes, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to improve glucose metabolism and insulin sensitivity in animal models. In cancer, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to have neuroprotective effects and improve cognitive function in animal models.
Propiedades
Número CAS |
137718-15-1 |
|---|---|
Nombre del producto |
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate |
Fórmula molecular |
C10H22N4O8PS- |
Peso molecular |
389.35 g/mol |
Nombre IUPAC |
6-(diaminomethylideneamino)-4-(ethoxycarbamoylsulfanyl)hexanoate;phosphoric acid |
InChI |
InChI=1S/C10H20N4O4S.H3O4P/c1-2-18-14-10(17)19-7(3-4-8(15)16)5-6-13-9(11)12;1-5(2,3)4/h7H,2-6H2,1H3,(H,14,17)(H,15,16)(H4,11,12,13);(H3,1,2,3,4)/p-1 |
Clave InChI |
IELFKSRSUYKYJP-UHFFFAOYSA-M |
SMILES |
CCONC(=O)SC(CCC(=O)[O-])CCN=C(N)N.OP(=O)(O)O |
SMILES canónico |
CCONC(=O)SC(CCC(=O)[O-])CCN=C(N)N.OP(=O)(O)O |
Sinónimos |
4-ethoxycarbamoylthio-6-guanidinocaproate phosphate FOY 129 FOY-129 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)